molecular formula C22H28FN3O3 B2544086 6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one CAS No. 2379971-40-9

6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one

Cat. No. B2544086
CAS RN: 2379971-40-9
M. Wt: 401.482
InChI Key: MZBKSNRVZMENIZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one involves the inhibition of specific enzymes that are involved in the inflammatory and cancer pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory pathway. Additionally, this compound has been shown to inhibit the activity of several kinases that are involved in the cancer pathway.
Biochemical and Physiological Effects:
6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one in lab experiments include its high potency and selectivity towards specific enzymes involved in the inflammatory and cancer pathways. Additionally, this compound has low toxicity and high solubility in water, making it easy to administer in lab experiments. The limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on 6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one. These include further studies on the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies on the synthesis of this compound may lead to the development of more efficient and cost-effective methods for producing this compound.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one involves several steps. The first step involves the reaction of 2-(2-fluorophenoxy)propanoic acid with piperidine to form 1-[2-(2-fluorophenoxy)propanoyl]piperidine. The second step involves the reaction of the resulting compound with 2-tert-butyl-4-chloro-3-oxo-5-pyridazinecarboxylic acid to form 6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

6-tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-15(29-18-8-6-5-7-17(18)23)21(28)25-13-11-16(12-14-25)26-20(27)10-9-19(24-26)22(2,3)4/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBKSNRVZMENIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C(C)(C)C)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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